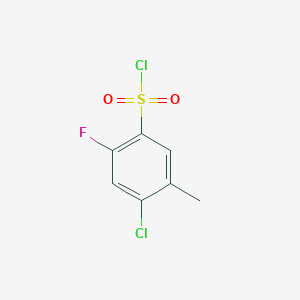

4-Chloro-2-fluoro-5-methylbenzenesulfonyl chloride

Descripción

Propiedades

IUPAC Name |

4-chloro-2-fluoro-5-methylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2FO2S/c1-4-2-7(13(9,11)12)6(10)3-5(4)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHPBVNJGNFMCKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)F)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10594682 | |

| Record name | 4-Chloro-2-fluoro-5-methylbenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868755-70-8 | |

| Record name | 4-Chloro-2-fluoro-5-methylbenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=868755-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-fluoro-5-methylbenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes for 4-Chloro-2-fluoro-5-methylbenzenesulfonyl chloride

The synthesis of this compound generally proceeds via electrophilic aromatic sulfonylation of the corresponding substituted benzene precursor, 4-chloro-2-fluoro-5-methylbenzene. The sulfonyl chloride group is typically introduced by reaction with chlorosulfonic acid or sulfuryl chloride under controlled conditions.

Key preparation steps and conditions:

- Starting Material: 4-chloro-2-fluoro-5-methylbenzene or analogues closely related in substitution pattern.

- Sulfonylating Agents: Chlorosulfonic acid (ClSO₃H) or sulfuryl chloride (SO₂Cl₂) are the main reagents used to introduce the sulfonyl chloride group.

- Temperature Control: The sulfonylation reaction is exothermic and generally conducted at low temperatures, typically between 0°C and 10°C, to manage reaction rate and selectivity.

- Solvent System: Non-polar solvents such as dichloromethane or chloroform are often employed to dissolve reactants and facilitate the reaction.

- Catalysts: Lewis acid catalysts like aluminum chloride (AlCl₃) may be added to enhance electrophilic substitution efficiency.

- Reaction Time: Varies depending on scale and conditions, often ranging from 1 to several hours.

This sulfonylation step results in the formation of the sulfonyl chloride functional group positioned para or ortho to existing substituents, depending on directing effects of the substituents on the aromatic ring.

Industrial Scale Production Considerations

On an industrial scale, the synthesis of this compound adapts the laboratory sulfonylation methods to larger batch or continuous flow processes:

- Batch vs. Continuous Processing: Batch reactors are common for small to medium scale, while continuous flow reactors provide better heat control and scalability for large production volumes.

- Purification Techniques: Post-reaction purification is critical to achieve high purity. Techniques include recrystallization from suitable solvents and vacuum distillation to remove impurities and unreacted starting materials.

- Yield Optimization: Reaction parameters such as temperature, reagent stoichiometry, and reaction time are optimized to maximize yield and minimize by-products.

Alternative Synthetic Routes and Precursors

While direct sulfonylation of 4-chloro-2-fluoro-5-methylbenzene is the principal method, alternative synthetic routes involve multi-step procedures starting from substituted nitrobenzenes or anilines:

- Diazotization and Fluorination: For example, 5-chloro-2-nitroaniline can be converted via diazotization and subsequent fluorination to yield 4-chloro-2-fluoronitrobenzene, which can then be reduced and sulfonylated to the target compound.

- Advantages: These routes may offer higher purity or better control over substitution patterns but involve more steps and reagents.

Data Table: Summary of Preparation Methods and Conditions

| Preparation Method | Starting Material | Sulfonylating Agent | Temperature (°C) | Solvent | Catalyst | Notes |

|---|---|---|---|---|---|---|

| Direct sulfonylation | 4-chloro-2-fluoro-5-methylbenzene | Chlorosulfonic acid | 0–10 | Dichloromethane | AlCl₃ (optional) | Controlled exothermic reaction |

| Sulfuryl chloride sulfonylation | 4-chloro-2-fluoro-5-methylbenzene | Sulfuryl chloride | 0–10 | Chloroform | None | Alternative sulfonylating agent |

| Multi-step via diazotization & fluorination | 5-chloro-2-nitroaniline (precursor) | Various reagents for diazotization & fluorination | ~150 (thermal decomposition) | o-Dichlorobenzene | - | High purity, more complex route |

Research Findings and Reaction Mechanisms

- Electrophilic Aromatic Substitution: The sulfonylation proceeds via electrophilic aromatic substitution where the sulfonylating agent generates an electrophilic sulfonyl species that attacks the electron-rich aromatic ring.

- Substituent Effects: The presence of electron-withdrawing groups such as chlorine and fluorine increases the electrophilicity of the sulfonyl chloride group and influences regioselectivity. The methyl group exerts electron-donating and steric effects, modulating reactivity.

- Reaction Control: Low temperature and solvent choice are critical to prevent over-sulfonation or side reactions.

- Purification: Post-reaction workup involves quenching excess reagents, washing with aqueous bases, and drying before purification.

Comparative Analysis with Structurally Related Sulfonyl Chlorides

| Compound Name | Molecular Formula | Substituents (Positions) | Molecular Weight (g/mol) | Key Preparation Notes |

|---|---|---|---|---|

| This compound | C₇H₅Cl₂FO₂S | Cl (4), F (2), CH₃ (5) | ~243 | Sulfonylation of substituted benzene, low temp |

| 4-Chloro-5-fluoro-2-methylbenzenesulfonyl chloride | C₇H₅Cl₂FO₂S | Cl (4), F (5), CH₃ (2) | 243.14 | Similar sulfonylation routes, positional isomer |

| 2-Chloro-6-fluorobenzenesulfonyl chloride | C₆H₄ClFO₂S | Cl (2), F (6) | 229.06 | Synthesized via sulfonation of substituted benzene or sulfonic acid chlorination |

Análisis De Reacciones Químicas

Types of Reactions

4-Chloro-2-fluoro-5-methylbenzenesulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.

Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.

Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.

Major Products Formed

The major products formed from these reactions include sulfonamides, sulfonate esters, and sulfonate salts, depending on the nucleophile used .

Aplicaciones Científicas De Investigación

Organic Synthesis

The compound serves as a versatile reagent in organic synthesis. It is primarily used for:

- Formation of Sulfonamides : It reacts with amines to form sulfonamide derivatives, which are important in pharmaceuticals.

- Sulfonation Reactions : It acts as a sulfonylating agent in various coupling reactions, including Suzuki-Miyaura coupling, where it facilitates the formation of carbon-sulfur bonds.

Medicinal Chemistry

In medicinal chemistry, 4-Chloro-2-fluoro-5-methylbenzenesulfonyl chloride has shown potential as:

- Enzyme Inhibitor : It has been evaluated for its inhibitory effects on enzymes such as α-amylase and PTP1B, with IC50 values indicating significant activity (3.1 µM for α-amylase and 4.2 µM for PTP1B) .

- Drug Development : The compound is utilized in the synthesis of sulfonamide antibiotics and in bioconjugation strategies for targeted drug delivery.

Biological Modifications

The sulfonyl chloride group allows for the modification of biological molecules:

- Protein Labeling : It can be used to label proteins for studies on enzyme mechanisms and protein functions.

- Cytotoxic Activity : Recent studies indicate that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines (e.g., HCT-116 and MCF-7) .

| Application Area | Specific Use | Example Outcomes |

|---|---|---|

| Organic Synthesis | Formation of sulfonamides | Precursor for antibiotics |

| Medicinal Chemistry | Enzyme inhibition | Significant activity against α-amylase (IC50: 3.1 µM) |

| Biological Modifications | Protein labeling and enzyme mechanism studies | Targeted drug delivery strategies |

Case Study 1: Inhibition of α-Amylase

A study demonstrated that this compound effectively inhibited α-amylase, an enzyme crucial for carbohydrate digestion. The IC50 value was found to be 3.1 µM, suggesting potential applications in managing diabetes by slowing carbohydrate absorption.

Case Study 2: PTP1B Inhibition

Another investigation revealed that this compound inhibited PTP1B with an IC50 value of 4.2 µM. This suggests its potential role in enhancing insulin sensitivity and managing metabolic disorders related to insulin signaling pathways.

Mecanismo De Acción

The mechanism of action of 4-Chloro-2-fluoro-5-methylbenzenesulfonyl chloride involves its reactivity as a sulfonylating agent. It reacts with nucleophiles to form sulfonamide, sulfonate ester, or sulfonate salt derivatives. These reactions typically proceed through the formation of a sulfonyl chloride intermediate, which then undergoes nucleophilic attack .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural and functional attributes of 4-chloro-2-fluoro-5-methylbenzenesulfonyl chloride can be compared to three related compounds from the evidence:

Table 1: Comparative Analysis of Sulfonyl Chlorides and Analogs

Key Findings:

Substituent Effects on Reactivity :

- The target compound’s methyl group (electron-donating) at position 5 may slightly reduce the electrophilicity of the sulfonyl chloride compared to 2-fluoro-5-(trifluoromethyl)benzenesulfonyl chloride, where the CF₃ group (electron-withdrawing) amplifies reactivity .

- The chlorine at position 4 (meta to –SO₂Cl) likely stabilizes the intermediate during substitution reactions, similar to 2-chloro-4-fluorobenzenesulfonyl chloride .

Physical Properties :

- The trifluoromethyl group in increases molecular weight and lipophilicity (higher logP), making it more suitable for hydrophobic environments. The target compound’s methyl group offers a balance between reactivity and solubility.

Applications :

- Sulfonyl chlorides like the target compound and are pivotal in synthesizing sulfonamides, which are prevalent in antibiotics (e.g., sulfa drugs) and protease inhibitors.

- The benzylamine derivative highlights the role of sulfonyl groups in amine-containing pharmaceuticals, though its structure diverges significantly from sulfonyl chlorides.

Actividad Biológica

4-Chloro-2-fluoro-5-methylbenzenesulfonyl chloride is a sulfonyl chloride compound that has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

- Molecular Formula : CHClFOS

- Molecular Weight : 208.64 g/mol

- Structural Characteristics : The compound features a sulfonyl chloride functional group, which is known for its high reactivity and ability to form sulfonamide linkages with nucleophiles.

Biological Activity Overview

This compound exhibits various biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.

Antimicrobial Activity

Research indicates that derivatives of this compound demonstrate significant antimicrobial effects against several bacterial strains. In vitro studies have shown that these compounds can inhibit the growth of Staphylococcus aureus and other pathogenic bacteria.

Table 1: Antimicrobial Activity Data

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | 8 µg/mL |

| E. coli | 16 µg/mL | |

| Pseudomonas aeruginosa | 32 µg/mL |

Anticancer Activity

Several studies have explored the anticancer potential of this compound. It has been tested against various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer). The results indicate that the compound exhibits cytotoxic effects, with varying degrees of potency.

Table 2: Anticancer Activity Data

| Cell Line | IC (µg/mL) | Mechanism of Action |

|---|---|---|

| HeLa | 10.5 | Induction of apoptosis |

| MCF-7 | 11.2 | Cell cycle arrest at G0/G1 phase |

| HCT-116 | 9.8 | Inhibition of MDM2-p53 interactions |

The biological activity of this compound is attributed to its electrophilic nature as a sulfonylating agent. This allows it to interact with nucleophiles in biological systems, leading to modifications in proteins and nucleic acids that can disrupt cellular processes.

Enzyme Inhibition

This compound has also been studied for its ability to inhibit specific enzymes involved in cancer progression. For instance, it has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which play a crucial role in tumor metastasis.

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial properties of various derivatives of this compound against clinical strains of staphylococci. The results demonstrated significant inhibition of biofilm formation and bacterial growth, suggesting potential applications in treating infections caused by resistant strains .

- Anticancer Research : In another study, the compound was tested on multiple cancer cell lines, revealing that it induced apoptosis through both p53-dependent and independent pathways. The research highlighted its potential as a lead compound for developing new anticancer therapies .

Q & A

Q. What are the common synthesis routes for 4-chloro-2-fluoro-5-methylbenzenesulfonyl chloride, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound is typically synthesized via sulfonation and halogenation of substituted toluene derivatives. Key steps include:

- Chlorosulfonation : Reaction of 4-chloro-2-fluoro-5-methyltoluene with chlorosulfonic acid at 0–5°C to form the sulfonic acid intermediate. Subsequent treatment with thionyl chloride (SOCl₂) yields the sulfonyl chloride .

- Halogenation : Fluorine and chlorine substituents are introduced via electrophilic substitution, requiring precise temperature control (e.g., -10°C for fluorination) to avoid byproducts .

Critical Factors : Excess SOCl₂ improves conversion efficiency, while moisture must be excluded to prevent hydrolysis. Purity (>98%) is confirmed via HPLC and ¹⁹F NMR .

Q. How can spectroscopic techniques (e.g., NMR, IR, MS) be optimized to characterize this compound?

Methodological Answer:

- ¹H/¹³C NMR : The methyl group at position 5 appears as a singlet (~δ 2.3 ppm). Fluorine-induced splitting in ¹H NMR distinguishes ortho/para substituents .

- ¹⁹F NMR : A single peak near δ -110 ppm confirms the fluorine at position 2 .

- IR Spectroscopy : Strong S=O stretches at 1360 cm⁻¹ and 1175 cm⁻¹ validate the sulfonyl chloride group .

- Mass Spectrometry (EI-MS) : Molecular ion [M]⁺ at m/z 246.5 (Cl/F isotopic pattern) and fragment ions (e.g., [M−Cl]⁺ at m/z 211) confirm structure .

Q. What factors influence the reactivity of the sulfonyl chloride group in nucleophilic substitution reactions?

Methodological Answer: Reactivity is governed by:

- Electronic Effects : Electron-withdrawing substituents (Cl, F) enhance electrophilicity at the sulfur atom, accelerating reactions with amines or alcohols .

- Steric Hindrance : The methyl group at position 5 may slow reactions with bulky nucleophiles (e.g., tert-butanol).

- Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) stabilize transition states, improving yields in sulfonamide formation .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in reaction mechanisms involving this compound?

Methodological Answer: Contradictions in product distribution (e.g., sulfonamides vs. sulfonate esters) can arise from competing pathways. Quantum mechanical calculations (DFT) at the B3LYP/6-31G* level:

- Identify transition states and activation energies for nucleophilic attack at sulfur .

- Predict regioselectivity in multi-step syntheses (e.g., Suzuki coupling vs. SNAr reactions) .

Case Study : MD simulations reveal that steric effects from the methyl group favor para-substitution in aryl coupling reactions .

Q. What strategies mitigate competing side reactions during the synthesis of sulfonamide derivatives?

Methodological Answer:

- Temperature Control : Maintaining <10°C during amine addition minimizes hydrolysis to sulfonic acids .

- Protecting Groups : Temporarily blocking the methyl group with TMSCl prevents unwanted alkylation .

- Catalytic Additives : DMAP (4-dimethylaminopyridine) accelerates sulfonamide formation, reducing reaction time from 24h to 4h .

Q. How does the compound’s electronic structure impact its utility in drug design?

Methodological Answer:

- Bioisosteric Potential : The sulfonyl chloride group mimics phosphate or carboxylate moieties in enzyme inhibitors (e.g., carbonic anhydrase) .

- Metabolic Stability : Fluorine at position 2 reduces oxidative metabolism, enhancing pharmacokinetic profiles in preclinical models .

Data Table :

| Property | Impact on Drug Design | Reference |

|---|---|---|

| LogP (2.8) | Moderate lipophilicity for BBB penetration | |

| pKa (Sulfonyl Cl: ~-1.2) | Reactivity with biological nucleophiles |

Experimental Design & Best Practices

Q. What are the best practices for handling and storing this compound?

Methodological Answer:

Q. How to design kinetic studies to evaluate hydrolysis rates in aqueous media?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.